(2E)-2-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
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Overview
Description
(2E)-2-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is an organic compound that belongs to the class of benzylidene derivatives This compound is characterized by the presence of a benzylidene group attached to a dihydronaphthalenone core, with a pentyloxy substituent on the benzylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the condensation of 4-(pentyloxy)benzaldehyde with 3,4-dihydronaphthalen-1(2H)-one. This reaction is often carried out under basic conditions using a catalyst such as piperidine or pyrrolidine. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, resulting in the formation of 2-[4-(pentyloxy)benzyl]-3,4-dihydronaphthalen-1(2H)-one.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the pentyloxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE is not well-documented. based on its structure, it is likely to interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[4-(methoxy)benzylidene]-3,4-dihydronaphthalen-1(2H)-one
- (2E)-2-[4-(ethoxy)benzylidene]-3,4-dihydronaphthalen-1(2H)-one
- (2E)-2-[4-(butoxy)benzylidene]-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The uniqueness of (2E)-2-{[4-(PENTYLOXY)PHENYL]METHYLIDENE}-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE lies in its pentyloxy substituent, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
Molecular Formula |
C22H24O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2E)-2-[(4-pentoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C22H24O2/c1-2-3-6-15-24-20-13-9-17(10-14-20)16-19-12-11-18-7-4-5-8-21(18)22(19)23/h4-5,7-10,13-14,16H,2-3,6,11-12,15H2,1H3/b19-16+ |
InChI Key |
LQWBZZYRHNXDGZ-KNTRCKAVSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=C2CCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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